molecular formula C15H12ClN3O B1198261 7-Aminoclonazepam CAS No. 4959-17-5

7-Aminoclonazepam

Cat. No. B1198261
CAS RN: 4959-17-5
M. Wt: 285.73 g/mol
InChI Key: HEFRPWRJTGLSSV-UHFFFAOYSA-N
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Description

7-Aminoclonazepam (7-AC) is a novel benzodiazepine derivative that has recently gained interest in the scientific community due to its potential as an experimental tool for studying the effects of benzodiazepines on the central nervous system. 7-AC is a metabolite of the benzodiazepine clonazepam and possesses similar pharmacological properties, but with a longer half-life. This makes 7-AC an attractive option for researchers looking to study the effects of benzodiazepines on the brain and behavior.

Scientific Research Applications

Enhanced Sensitivity in ELISA Testing

7-Aminoclonazepam has been utilized to improve the sensitivity of enzyme-linked immunosorbent assays (ELISAs). By using bioconjugates of gold nanoparticles and enzyme-labeled antibodies, researchers have increased the sensitivity of traditional ELISA methods for detecting small molecules like 7-Aminoclonazepam .

Detection in Oral Fluid for Toxicology

In toxicological studies, 7-Aminoclonazepam is detected more frequently in oral fluid samples than its parent drug, clonazepam. This is particularly relevant for cases involving opioid maintenance treatment, where monitoring drug use is crucial .

Forensic Science Applications

Forensic toxicologists employ 7-Aminoclonazepam to monitor the use of clonazepam, especially in cases related to drug-facilitated crimes. It serves as a reliable marker in blood and oral fluid samples for the presence of clonazepam .

Clinical Analysis and Therapeutic Monitoring

7-Aminoclonazepam plays a significant role in clinical settings for therapeutic drug monitoring (TDM). It helps in optimizing drug dosing, verifying consumption compliance, and identifying changes in pharmacokinetics .

Drug Testing and Compliance

In drug testing scenarios, such as workplace screening or compliance in treatment programs, 7-Aminoclonazepam is a critical metabolite for confirming the use of clonazepam. It is used in various analytical methods, including GC/MS and LC/MS, to ensure accurate results .

Pharmacological Research

7-Aminoclonazepam is studied for its pharmacokinetic properties and side effects. Research in this area helps understand the drug’s behavior in the body, its metabolism, and its interaction with other medications, which is vital for patient safety and effective treatment .

Mechanism of Action

Target of Action

7-Aminoclonazepam, a metabolite of Clonazepam, primarily targets the GABA A receptors . These receptors play a crucial role in the nervous system as they are responsible for mediating the inhibitory effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter .

Mode of Action

7-Aminoclonazepam interacts with its target, the GABA A receptors, by binding to them . This binding enhances the effect of GABA, leading to an increase in the inhibitory effects of this neurotransmitter . As a result, there is a decrease in neuronal excitability, which contributes to the compound’s anticonvulsant, sedative, and muscle relaxant properties .

Biochemical Pathways

The action of 7-Aminoclonazepam primarily affects the GABAergic pathway . By enhancing the responses of GABA A receptors, it increases the inhibitory effects of GABA in the central nervous system . This modulation of the GABAergic pathway can lead to downstream effects such as reduced anxiety, prevention of seizures, and induction of sleep .

Pharmacokinetics

The pharmacokinetics of 7-Aminoclonazepam involve its absorption, distribution, metabolism, and excretion (ADME). Clonazepam, the parent drug of 7-Aminoclonazepam, is well-absorbed in the body with a bioavailability of 90% . It is metabolized in the liver by the cytochrome P450 3A enzyme to form metabolites including 7-Aminoclonazepam . These metabolites are then excreted by the kidneys . The half-life of Clonazepam, the parent drug, ranges from 19 to 60 hours .

Result of Action

The molecular and cellular effects of 7-Aminoclonazepam’s action primarily involve the enhancement of GABAergic inhibition. This results in decreased neuronal excitability, which can manifest as reduced anxiety, prevention of seizures, and induction of sleep .

Action Environment

The action, efficacy, and stability of 7-Aminoclonazepam can be influenced by various environmental factors. For instance, both the parent drug Clonazepam and 7-Aminoclonazepam are unstable in biofluids, so specimens should be preserved with sodium fluoride, stored at the lowest possible temperature, and analyzed quickly to minimize losses . Furthermore, drug interactions can also influence the action of 7-Aminoclonazepam. For example, the level of Clonazepam can decrease when it is co-administered with certain other compounds .

properties

IUPAC Name

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRPWRJTGLSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197913
Record name 7-Aminoclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoclonazepam

CAS RN

4959-17-5
Record name 7-Aminoclonazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4959-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminoclonazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminoclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4959-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-AMINOCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 7-Aminoclonazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041817
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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